molecular formula C8H10N2O B1198767 P-Tolylurea CAS No. 622-51-5

P-Tolylurea

Cat. No. B1198767
CAS RN: 622-51-5
M. Wt: 150.18 g/mol
InChI Key: DMSHKWHLXNDUST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to P-Tolylurea involves several chemical reactions, starting from basic aromatic compounds and proceeding through specific functionalization steps. A practical, large-scale synthesis of p-(Difluoroiodo)toluene, a related compound, illustrates the use of readily available materials and reagents, showcasing the versatility and adaptability of these synthetic processes (Tao & Murphy, 2019).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as N,N′-bis(p-tolyl)urea, provides insight into the intricacies of this compound's molecular framework. Single-crystal X-ray diffraction analysis confirms the orthorhombic space group, highlighting the importance of intermolecular hydrogen bonding in stabilizing the crystal structure (Wang Jin-tang, 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives demonstrate the compound's reactivity and interaction with various chemical agents. For instance, the reaction of p-toluidine with 2,3-dichloromaleic anhydride reveals the formation of products based on the conditions used, showcasing the compound's versatility in synthetic chemistry (Watson, Wu, & Richmond, 2003).

Physical Properties Analysis

The study of this compound's physical properties is crucial for understanding its behavior in various environments. The electrochemical synthesis of related compounds, such as p-tolylsulfonylbenzenediols, highlights the efficiency and purity achieved through such methods, providing valuable insights into the physical aspects of these compounds (Nematollahi & Rahchamani, 2002).

Chemical Properties Analysis

Exploring the chemical properties of this compound and its derivatives reveals a spectrum of reactivity and interaction potentials. For example, reactions involving Bis(chalcogenolato) complexes with this compound derivatives underscore the formation of mixed-metal complexes, highlighting the compound's role in facilitating complex chemical transformations (Nakagawa, Seino, & Mizobe, 2010).

Scientific Research Applications

  • Tolbutamide Metabolism : Tolbutamide, a drug metabolized by oxidation of the tolyl methyl group (similar to P-Tolylurea), was studied for its metabolic pathways and genetic influences on its metabolism (Geary & Du, 1980).

  • Sweet Taste Receptors : P-Tolylureas, particularly the meta and para isomers, have been studied for their interaction with sweet taste receptors. This research provides insights into the molecular aspects of taste perception (Ciajolo et al., 1983).

  • Metabolic Engineering : Studies on Corynebacterium glutamicum, a bacterium used in biotechnology, have explored metabolic flux distributions during growth and lysine synthesis. Such research contributes to the understanding of metabolic engineering in microorganisms (Vallino & Stephanopoulos, 2000).

  • Glyburide Metabolism and Interactions : Glyburide, another sulfonylurea drug, has been studied for its pharmacokinetics and interactions with other drugs. This research is crucial for understanding drug-drug interactions and optimizing therapeutic strategies (Kirchheiner et al., 2002; Roberge et al., 2000).

  • Plant Growth Inhibition by R-MBTU : The effect of 1-α-methylbenzyl-3-p-tolylurea (MBTU) on root growth inhibition in rice plants was explored, offering insights into plant physiology and potential applications in agriculture (Kojima et al., 2009).

  • Cancer Metabolism : Research on glutamine metabolism in cancer cells has broadened the understanding of cancer biology and potential therapeutic strategies, underscoring the importance of metabolic pathways in oncology (Altman et al., 2016).

  • Carcinogenicity Studies : Studies on the carcinogenicity of various amides, including this compound, in animal models contribute to our understanding of environmental and occupational health risks (Fleischman et al., 1979).

Safety and Hazards

P-Tolylurea is slightly toxic and can produce hazardous decomposition products . It’s recommended to handle it with good industrial hygiene and safety practice. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(4-methylphenyl)urea
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InChI

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
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InChI Key

DMSHKWHLXNDUST-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N
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Molecular Formula

C8H10N2O
Record name P-TOLYLUREA
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DSSTOX Substance ID

DTXSID7021366
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Molecular Weight

150.18 g/mol
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Physical Description

P-tolylurea appears as colorless crystals. (NTP, 1992)
Record name P-TOLYLUREA
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Solubility

Slightly soluble in hot water (NTP, 1992)
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CAS RN

622-51-5
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Melting Point

361 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone:

    A: Studies using carbonyl-14C-labeled dymron in soil demonstrated that the urea bond remains stable for extended periods, as evidenced by the minimal release of 14CO2. [] This suggests that dymron degradation in the environment primarily occurs through other pathways, likely mediated by soil microorganisms.

    A: Research on α-methylbenzyl phenylurea derivatives, which share structural similarities with p-tolylurea, reveals distinct SAR patterns in rice and barnyard millet. [] In rice, the R-enantiomers with propyl (4-Pr) or butyl (4-Bu) substituents on the phenyl ring exhibited the most potent root growth inhibition. In contrast, barnyard millet showed sensitivity to both R- and S-enantiomers, with the most potent inhibition observed for the R-enantiomer containing a 2-F-5-CF3 substituent. These findings highlight the influence of stereochemistry and substituent effects on the herbicidal activity and selectivity of these compounds.

    A: Studies have identified several key metabolites of dymron in soil, including cumylurea, this compound, 1-(α,α-dimethylbenzyl)-3-(4′-hydroxymethylphenyl)urea, and 1-(α,α-dimethylbenzyl)-3-(4′-carboxyphenyl)urea. [] The formation of these metabolites suggests that microbial activity plays a crucial role in dymron degradation. Specifically, cumylurea production likely involves an unstable intermediate metabolite generated by soil microorganisms.

    A: Dymron and dimepiperate can protect rice from azimsulfuron injury through two primary mechanisms. [] First, they reduce the uptake of azimsulfuron by rice roots. Second, they enhance the detoxification of azimsulfuron within the plant by promoting O-demethylation of the herbicide. This combined effect helps maintain rice health while still allowing for effective weed control.

    A: While the provided research does not directly address the carcinogenicity of this compound, one study examined the long-term effects of this compound in mice and rats. [] This study found that this compound caused malignant lymphomas in male mice, suggesting potential carcinogenic properties. Further research is necessary to fully evaluate the long-term health effects and potential carcinogenicity of this compound in different species.

    A: Various analytical methods are essential for studying this compound and related compounds. Infrared (IR) spectroscopy has been used to analyze this compound and its isotopically labeled counterpart. [] High-performance liquid chromatography (HPLC) is likely used to separate and quantify these compounds in complex mixtures, while mass spectrometry (MS) can provide precise molecular weight determination and structural information. Nuclear magnetic resonance (NMR) spectroscopy would be valuable for elucidating the complete structure and dynamics of these molecules.

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